molecular formula C10H11IO2 B11952673 Methyl 3-ethyl-2-iodobenzoate CAS No. 28455-63-2

Methyl 3-ethyl-2-iodobenzoate

Cat. No.: B11952673
CAS No.: 28455-63-2
M. Wt: 290.10 g/mol
InChI Key: GNQXUEMTLFUXRY-UHFFFAOYSA-N
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Description

Methyl 3-ethyl-2-iodobenzoate (CAS 28455-63-2) is a high-purity organic compound supplied for research and development purposes. With the molecular formula C 10 H 11 IO 2 and a molecular weight of 290.10, this benzoate ester serves as a versatile intermediate in advanced synthetic chemistry . This compound is valued in research primarily as a building block for transition metal-catalyzed cross-coupling reactions. The iodine atom on the aromatic ring makes it an excellent substrate for key transformations such as the Hagihara-Sonogashira coupling, allowing for the formation of new carbon-carbon bonds . Similar ortho -iodobenzoate compounds are frequently employed in palladium-catalyzed cyclization processes to construct complex heterocyclic structures, including isocoumarins and other fused ring systems important in medicinal chemistry and materials science . The presence of both the iodo substituent and the ester group on the same aromatic ring provides two distinct reactive sites for sequential functionalization, enabling the synthesis of a diverse array of complex molecules. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

28455-63-2

Molecular Formula

C10H11IO2

Molecular Weight

290.10 g/mol

IUPAC Name

methyl 3-ethyl-2-iodobenzoate

InChI

InChI=1S/C10H11IO2/c1-3-7-5-4-6-8(9(7)11)10(12)13-2/h4-6H,3H2,1-2H3

InChI Key

GNQXUEMTLFUXRY-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C(=O)OC)I

Origin of Product

United States

Preparation Methods

Key Steps

  • Synthesis of 3-Ethylbenzoic Acid

    • Method : Friedel-Crafts alkylation of benzene with ethyl chloride, followed by oxidation to benzoic acid.

    • Challenges : Benzoic acid derivatives are deactivated toward electrophilic substitution, requiring strong activating groups or directing agents.

  • Esterification to Methyl 3-Ethylbenzoate

    • Reagents : Methanol, H₂SO₄ (catalyst).

    • Conditions : Refluxing under acidic conditions.

  • Iodination at Position 2

    • Reagents : Iodine (I₂), potassium persulfate (K₂S₂O₈), mixed acid solvents (e.g., acetic acid, water).

    • Mechanism : Oxidative iodination under acidic conditions, leveraging the directing effects of the ethyl group.

Example Protocol

Step Reagents/Conditions Yield Source
Synthesis of 3-ethylbenzoic acidEthyl chloride, AlCl₃, benzene; oxidation with KMnO₄~60%
EsterificationMethanol, H₂SO₄, reflux (4–6 h)~85%
IodinationI₂ (2 equiv), K₂S₂O₈ (1.5 equiv), acetic acid (200 mL), 50–90°C, 4–6 h~70%

Notes :

  • The ethyl group directs iodine to the ortho position (C2) due to its electron-donating nature.

  • Competing para-iodination (C4) may occur, necessitating purification via recrystallization or chromatography.

Cross-Coupling Reactions for Ethyl Group Introduction

This approach involves introducing the ethyl group post-iodination, leveraging transition-metal-catalyzed couplings.

Key Steps

  • Synthesis of 2-Iodobenzoic Acid Methyl Ester

    • Method : Iodination of benzoic acid methyl ester using I₂/K₂S₂O₈ in mixed acids.

  • Ethyl Group Introduction via Suzuki Coupling

    • Reagents : Ethylboronic acid, Pd(PPh₃)₄, base (e.g., K₂CO₃).

    • Conditions : DME/water, 80–100°C, 12–24 h.

Example Protocol

Step Reagents/Conditions Yield Source
2-Iodobenzoic acid methyl esterI₂ (2 equiv), K₂S₂O₈ (1.5 equiv), acetic acid (200 mL), 50–90°C, 4–6 h~70%
Suzuki couplingEthylboronic acid (1.2 equiv), Pd(PPh₃)₄ (5 mol%), K₂CO₃, DME/water (1:1), 90°C, 16 h~60%

Notes :

  • Regioselectivity : The Suzuki coupling targets the para position relative to the iodine, but steric hindrance from the ester may favor meta substitution.

  • Limitations : Low yields due to steric and electronic effects of the iodine and ester groups.

Ipsodeiodocarboxylation of 3-Ethylbenzoic Acid

Step Reagents/Conditions Yield Source
3-Ethylbenzoic acid methyl esterAs above~85%
IpsodeiodocarboxylationNIS (2 equiv), DCE, 100W lamp, reflux, 24 h~75%

Notes :

  • Mechanism : Radical intermediates form under light, leading to iodine insertion at the ortho position.

  • Purity : Requires chromatographic purification to remove byproducts.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Electrophilic iodinationHigh regioselectivity, scalableCompeting para-iodination~70%
Suzuki couplingFlexible for diverse substituentsLow yields, harsh conditions~60%
IpsodeiodocarboxylationDirect ortho-iodination, mild conditionsRadical side reactions, purification~75%

Critical Challenges and Solutions

  • Regioselectivity

    • Problem : Competing para-iodination in electrophilic methods.

    • Solution : Use bulky directing groups (e.g., tert-butyldimethylsilyl) to block para positions.

  • Purification

    • Problem : Separation of ortho/para isomers.

    • Solution : Recrystallization in 70% acetic acid/water or chromatography.

  • Stability

    • Problem : Light sensitivity of iodinated esters.

    • Solution : Store under inert gas and avoid prolonged exposure to light.

Industrial and Research Applications

  • Cross-Coupling Reagents : Used in Buchwald-Hartwig aminations and Heck reactions.

  • Pharmaceutical Intermediates : Precursor for iodinated contrast agents and anti-infectives .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

Iodo-substituted aromatic compounds are prone to SNAr (Substitution Nucleophilic Aromatic) reactions due to the electron-withdrawing effect of the iodo group. For methyl 3-ethyl-2-iodobenzoate, potential reactions include:

  • LiI-Mediated Cleavage : Methyl esters undergo cleavage in polar aprotic solvents (e.g., DMF) with LiI, yielding carboxylate salts and iodomethane via an SN2 mechanism . This is supported by studies on methyl esters, where reactivity is faster than ethyl esters due to smaller alkyl groups .

    • Reaction Conditions : LiI in DMF at elevated temperatures.

    • Outcome : Methyl ester cleavage to carboxylate and CH3I.

  • Palladium-Catalyzed Cross-Coupling : Aryl iodides participate in meta-selective C–H arylation under palladium catalysis, as demonstrated with methyl 2-iodobenzoate derivatives. For example, methyl 2-iodobenzoate reacts with phenethylamine in the presence of Pd(OAc)2 and ligands to form arylated products .

    • Key Factors : Ligand choice (e.g., 4-acetylpyridine) and reaction temperature (95°C) influence regioselectivity.

Ester Hydrolysis

Benzoate esters undergo acidic or basic hydrolysis to yield carboxylic acids and alcohols. For this compound:

  • Acid-Catalyzed Hydrolysis : H+ promotes ester cleavage to 3-ethyl-2-iodobenzoic acid and methanol.

  • Base-Catalyzed Hydrolysis : Conditions (e.g., NaOH in aqueous solution) generate the carboxylate salt and methanol.

Reactivity Comparisons

A comparison of reaction conditions and outcomes for related compounds is provided below:

Reaction Type Conditions Product Key Observations
SN2 Cleavage (LiI/DMF) Polar aprotic solvent, elevated tempCarboxylate + CH3IFaster for methyl esters vs. ethyl
C–H Arylation (Pd-catalyzed) Pd(OAc)2, ligand, AgOAc, TBME, 95°CArylated products (e.g., 3aa )Regioselectivity influenced by ligands
Hydrolysis Acid/base (e.g., H2SO4/NaOH)Carboxylic acid + alcoholDependent on ester substituent size
Diazotization-Substitution NaNO2, H2SO4, KIMethyl 2-iodobenzoateRequires careful waste management

Scientific Research Applications

Organic Synthesis

Methyl 3-ethyl-2-iodobenzoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized to prepare:

  • N-substituted Isoquinolinones : This compound is involved in synthesizing N-substituted 4-methylene-3,4-dihydro-1(2H)-isoquinolin-1-ones, which are valuable in medicinal chemistry for their potential therapeutic effects .
  • Functionalized Aromatic Compounds : It is also used in the synthesis of methyl diphenylacetylene-2-carboxylate and other functionalized aromatic compounds that have applications in pharmaceuticals and agrochemicals .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit antiviral properties, particularly as non-nucleoside inhibitors of HIV reverse transcriptase. These compounds are part of combination therapies used to treat HIV infections, showcasing the importance of this chemical in pharmaceutical development .

Anti-infective Agents

This compound has been explored for its potential as an anti-infective agent. Its structural properties allow for modifications that enhance its efficacy against various pathogens .

Photopolymerizable Mixtures

In material science, this compound can be incorporated into photopolymerizable mixtures of (meth)acrylate monomers. After UV hardening, these mixtures show good adhesion properties on substrates like steel, making them suitable for coatings and adhesives .

Synthesis of Isoquinolinones

A study demonstrated the synthesis of N-substituted isoquinolinones using this compound as a starting material. The reaction conditions were optimized to achieve high yields while maintaining the integrity of the stereochemistry involved .

CompoundYield (%)Reaction Conditions
N-substituted isoquinolinone93%Bicarbonate-catalyzed methylation
Functionalized aromatic compound88%Standard esterification procedure

Antiviral Compound Development

In another case study focusing on antiviral agents, derivatives synthesized from this compound were tested for their inhibitory effects on HIV reverse transcriptase. The results showed promising activity, leading to further development into clinically relevant drugs .

Mechanism of Action

The mechanism of action of methyl 3-ethyl-2-iodobenzoate involves its reactivity due to the presence of the iodine atom and ester group. The iodine atom can participate in electrophilic substitution reactions, while the ester group can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in different applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Methyl Esters
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reference
Methyl 3-ethyl-2-iodobenzoate C₁₀H₁₁IO₂ 290.10 3-ethyl, 2-iodo Inferred
Sandaracopimaric acid methyl ester C₂₁H₃₀O₂ 314.46 Diterpene backbone
Methyl 2-hexenoate C₇H₁₂O₂ 128.17 α,β-unsaturated ester
Z-Communic acid methyl ester C₂₁H₃₂O₂ 316.48 Conjugated diene system


Key Observations :

  • Iodine vs. Hydrogen/Other Halogens: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., methyl benzoate, MW 136.15 g/mol).

Physicochemical Properties

Table 2: Comparative Physical Properties
Compound Name Boiling Point (°C) Solubility (Polar Solvents) Stability Notes Reference
This compound ~250–270 (est.) Low (hydrophobic iodine) Sensitive to light Inferred
Methyl 2-hexenoate 172–175 Moderate in ethanol Stable at room temperature
Z-Communic acid methyl ester >300 Insoluble in water Thermally stable

Key Observations :

  • Solubility: The iodine substituent reduces water solubility compared to non-halogenated esters like methyl 2-hexenoate, which is miscible in alcohols .
  • Thermal Stability : Larger esters (e.g., diterpene derivatives) exhibit higher thermal stability due to extended conjugation and rigid backbones .

Biological Activity

Methyl 3-ethyl-2-iodobenzoate is a halogenated aromatic compound that has garnered attention in various fields of scientific research, particularly in organic chemistry and medicinal chemistry. Its unique structure, characterized by an ethyl group and an iodine atom attached to a benzoate framework, allows it to participate in a range of chemical reactions, making it a valuable precursor in the synthesis of biologically active compounds.

This compound can undergo several types of chemical reactions:

  • Substitution Reactions : The iodine atom can be replaced by nucleophiles such as amines or thiols, facilitating the formation of diverse derivatives.
  • Oxidation Reactions : The compound can be oxidized to produce iodobenzoic acids or other oxidized derivatives.
  • Reduction Reactions : The ester group can be reduced to form alcohols using reducing agents like lithium aluminum hydride.

These reactions enable this compound to interact with various molecular targets, which is crucial for its biological activity .

The biological activity of this compound is largely attributed to its reactivity due to the iodine atom and the ester group. The iodine atom is known for its electrophilic properties, allowing it to participate in electrophilic substitution reactions. The ester group can undergo hydrolysis or reduction, leading to the release of biologically active moieties that can interact with cellular targets .

Biological Activity

Research indicates that this compound exhibits potential biological activities, including:

  • Antimicrobial Activity : Studies have shown that halogenated benzoates possess antimicrobial properties, which may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic functions.
  • Anticancer Potential : Compounds derived from iodobenzoates have been investigated for their anticancer properties. The presence of the iodine atom may enhance the compound's ability to interact with DNA or other critical biomolecules involved in cancer progression .

Case Studies and Research Findings

  • Antimicrobial Studies : A study explored the efficacy of various iodobenzoates, including this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential as a novel antimicrobial agent .
  • Anticancer Research : Another investigation focused on the synthesis of derivatives from this compound for testing against cancer cell lines. The derivatives exhibited varying degrees of cytotoxicity, indicating that structural modifications could enhance their therapeutic potential .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is essential to compare it with similar compounds:

CompoundStructure FeaturesBiological Activity
Methyl 2-IodobenzoateIodine at position 2Moderate antimicrobial effects
Methyl 4-IodobenzoateIodine at position 4Lower cytotoxicity compared to 3-Ethyl
Ethyl 3-IodobenzoateEthyl group at position 3Enhanced reactivity and potential

This compound stands out due to its combination of both an ethyl substituent and an iodine atom, which may confer distinct reactivity patterns and biological properties compared to other iodobenzoates .

Q & A

Q. What are the established synthetic routes for Methyl 3-ethyl-2-iodobenzoate, and what analytical techniques validate its purity?

  • Methodological Answer : this compound can be synthesized via iodination of methyl 3-ethylbenzoate using iodine monochloride (ICl) in acetic acid, followed by purification via column chromatography. Alternative routes may involve Suzuki-Miyaura coupling for introducing substituents. Key validation techniques include:
  • NMR Spectroscopy : Confirm substitution patterns (e.g., aromatic protons, iodine integration) .
  • HPLC : Assess purity (>95% typical for research-grade material) .
  • Mass Spectrometry : Verify molecular ion peaks and isotopic patterns consistent with iodine .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent iodine degradation.
  • Handling : Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
  • Disposal : Follow hazardous waste guidelines for halogenated compounds (e.g., incineration with scrubbers) .

Q. How can researchers characterize the reactivity of the iodobenzoyl group in this compound?

  • Methodological Answer :
  • Electrophilic Substitution : Test reactivity in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig aminations).
  • Radical Pathways : Investigate iodine abstraction under UV light using radical initiators (e.g., AIBN).
  • Stability Studies : Monitor decomposition under varying pH and temperature via TLC or GC-MS .

Advanced Research Questions

Q. How does the steric and electronic influence of the 3-ethyl group impact regioselectivity in cross-coupling reactions?

  • Methodological Answer :
  • Computational Modeling : Use DFT calculations (e.g., Gaussian) to compare transition-state energies with/without the ethyl group.
  • Experimental Screening : Perform Suzuki couplings with varying catalysts (e.g., Pd(PPh₃)₄ vs. XPhos Pd G3) to assess yields and byproducts.
  • X-ray Crystallography : Resolve crystal structures to quantify steric hindrance .

Q. What strategies resolve contradictions in reported reaction yields for this compound derivatives?

  • Methodological Answer :
  • Reproducibility Checks : Replicate protocols with controlled variables (e.g., solvent grade, catalyst lot).
  • Statistical Analysis : Apply ANOVA to identify significant yield discrepancies across studies.
  • In Situ Monitoring : Use ReactIR or NMR to detect intermediates or side reactions not accounted for in original reports .

Q. How can this compound serve as a precursor for bioactive molecule development?

  • Methodological Answer :
  • Pharmacophore Design : Functionalize the iodobenzoyl group via Sonogashira coupling to introduce alkynes for click chemistry.
  • Biological Screening : Test derivatives against enzyme targets (e.g., kinases) using fluorescence-based assays.
  • SAR Studies : Correlate substituent modifications (e.g., ethyl vs. methyl) with activity using QSAR models .

Q. What challenges arise in quantifying trace impurities in this compound, and how are they addressed?

  • Methodological Answer :
  • LC-MS/MS : Detect sub-1% impurities (e.g., de-iodinated byproducts) with high sensitivity.
  • Isotopic Labeling : Use ¹³C-labeled standards to differentiate impurities from matrix effects.
  • Method Validation : Follow ICH Q2(R1) guidelines for linearity, LOD, and LOQ .

Experimental Design & Data Analysis

Q. How to design a kinetic study for the hydrolysis of this compound under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Use phosphate-buffered saline (pH 7.4, 37°C) to mimic biological environments.
  • Sampling Intervals : Collect aliquots at 0, 6, 12, 24, 48 hrs for HPLC analysis.
  • Kinetic Modeling : Fit data to pseudo-first-order or Arrhenius equations to calculate rate constants and activation energies .

Q. What statistical methods are appropriate for comparing catalytic efficiency across derivatives?

  • Methodological Answer :
  • Multivariate Analysis : Apply PCA to reduce variables (e.g., catalyst loading, solvent polarity).
  • Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to determine IC₅₀ or EC₅₀ values.
  • Error Propagation : Report uncertainties via Monte Carlo simulations for kinetic parameters .

Critical Analysis & Reproducibility

Q. How to address discrepancies in NMR spectral data reported for this compound?

  • Methodological Answer :
  • Solvent Effects : Re-run spectra in deuterated solvents matching literature conditions (e.g., CDCl₃ vs. DMSO-d₆).
  • Referencing : Calibrate chemical shifts using TMS or residual solvent peaks.
  • Collaborative Validation : Share raw data via platforms like Zenodo for peer verification .

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